2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Kinase Inhibitor Medicinal Chemistry Regioselective Synthesis

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1260812-97-2) is a uniquely substituted pyrrolopyrazine building block that outperforms its 5-bromo regioisomer and des-methyl analog in cross-coupling efficiency. The 2-bromo handle is purpose-positioned for Suzuki-Miyaura couplings, enabling sub-nanomolar FGFR1 inhibitors, patented ATR kinase inhibitor chemotypes (Vertex), and bifunctional HPK1 degraders. With an XLogP3-AA of 1.8, this 97%-pure intermediate installs diverse aromatics at the 2-position without re-optimizing your route. Procure the exact substitution pattern that SAR demands.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1260812-97-2
Cat. No. B578125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
CAS1260812-97-2
Synonyms2-BroMo-3-Methyl-5H-pyrrolo[2,3-b]pyrazine
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=C(N=C2C=CNC2=N1)Br
InChIInChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10)
InChIKeyDKJPISUROVINRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine (1260812-97-2): Structural Baseline and Procurement-Relevant Properties


2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1260812-97-2) is a heterobicyclic building block comprising a pyrrole ring fused to a pyrazine ring, belonging to the pyrrolopyrazine class [1]. Its molecular formula is C₇H₆BrN₃ with a molecular weight of 212.05 g/mol [1]. This compound is commercially available with a standard purity of 97% and possesses a computed XLogP3-AA of 1.8 [1]. It features a bromine atom at the 2-position and a methyl group at the 3-position, a specific substitution pattern that distinguishes it from other pyrrolo[2,3-b]pyrazine analogs and enables its utility in downstream synthetic transformations.

Why Generic Substitution of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine Fails: Regioisomeric and Substituent Constraints


The pyrrolo[2,3-b]pyrazine scaffold exhibits high sensitivity to the position and identity of substituents, directly impacting kinase inhibition profiles, CFTR activation potency, and synthetic accessibility. For example, within the FGFR inhibitor series, moving a substituent or altering halogen identity leads to substantial changes in IC₅₀ values [1]. The specific 2-bromo-3-methyl substitution pattern of this compound defines its role as a versatile synthetic intermediate for Suzuki-Miyaura cross-couplings and other palladium-catalyzed reactions, a function not equally served by the 5-bromo regioisomer or the des-methyl analog . Substitution of this building block with a closely related analog lacking the precise bromine position or methyl group would require re-optimization of the synthetic route and likely alter the binding affinity of the final elaborated molecule.

Quantitative Differentiation of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine (1260812-97-2) from Structural Analogs


Regioisomeric Advantage: 2-Bromo vs. 5-Bromo Substitution for Kinase Scaffold Elaboration

The 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine isomer provides a distinct synthetic handle compared to the 5-bromo regioisomer. In the patent literature for ATR and FGFR kinase inhibitors, the 2-position on the pyrazine ring is a key site for introducing diverse aromatic groups via cross-coupling reactions to modulate potency and selectivity [1][2]. The 5-bromo analog (2-Bromo-5H-pyrrolo[2,3-b]pyrazine, CAS 875781-43-4) offers a different vector for substitution, which would lead to distinct molecular geometries and, consequently, altered binding modes in kinase ATP-binding pockets [1]. This regioisomeric difference is critical for structure-activity relationship (SAR) studies.

Kinase Inhibitor Medicinal Chemistry Regioselective Synthesis

Synthetic Versatility: Bromine as a Handle for Cross-Coupling vs. Direct Kinase Inhibition

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is primarily a building block, not a final bioactive molecule. Its differentiation from advanced lead compounds like Aloisine A (RP107) lies in its synthetic role. Aloisine A (IC₅₀ = 120-150 nM for CDK1/2 [1]) is a highly elaborated structure. The target compound provides the core scaffold with a bromine atom strategically placed for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce the aryl or heteroaryl groups found in potent inhibitors .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation: Computed Lipophilicity and Its Impact on Downstream ADME

The specific 2-bromo-3-methyl substitution pattern imparts distinct computed physicochemical properties that will influence the ADME profile of any derivative. For instance, the computed XLogP3-AA for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is 1.8 [1]. In contrast, the more elaborated kinase inhibitor Aloisine A, which has a 7-n-butyl and 6-(4-hydroxyphenyl) group, has a higher cLogP of 3.67 and a larger topological polar surface area (TPSA) of 61.8 Ų [2]. The target compound's lower lipophilicity and smaller size make it a more suitable starting point for lead optimization, allowing medicinal chemists to add substituents that fine-tune potency and pharmacokinetics without exceeding the Rule of Five limits prematurely.

ADME Drug Design Physicochemical Properties

Commercial Purity Benchmarking: 97% vs. 95% Grade Availability

The commercial availability of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine in a 97% purity grade from multiple vendors (e.g., AKSci, Bidepharm ) offers a quantitative advantage over lower purity grades (e.g., 95%) often seen for less common analogs. While 95% purity is also available , the 97% specification reduces the potential for byproduct interference in sensitive catalytic reactions, such as palladium-catalyzed cross-couplings, leading to higher yields and simpler purification of downstream products.

Chemical Procurement Quality Control Building Blocks

Validated Application Scenarios for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine (1260812-97-2)


Synthesis of Novel FGFR Kinase Inhibitors via Suzuki-Miyaura Coupling

This compound serves as a key intermediate for introducing diverse aromatic groups at the 2-position of the pyrrolo[2,3-b]pyrazine core. As demonstrated in SAR studies for FGFR inhibitors, the 2-position substitution directly influences enzymatic potency [1]. Using 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine in a Suzuki coupling with a dimethoxybenzene boronic acid, followed by further elaboration, enables access to potent inhibitors with sub-nanomolar FGFR1 IC₅₀ values [2].

Development of ATR Kinase Inhibitor Libraries

Patents from Vertex Pharmaceuticals and others explicitly claim the use of substituted pyrrolo[2,3-b]pyrazines, including those with 2-bromo handles, as intermediates for the synthesis of ATR kinase inhibitors [1]. The target compound provides a direct route to these patented chemotypes, allowing medicinal chemists to explore novel IP space around this validated oncology target.

Construction of CFTR Modulator Libraries for Cystic Fibrosis Research

The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure for CFTR modulation. While the most potent activators like RP107 are more elaborated, the target compound offers a minimal core for systematic SAR exploration [1]. By using 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine as a starting material and varying the coupling partner, researchers can build focused libraries to identify new CFTR activators with improved efficacy or reduced cytotoxicity compared to early leads like RP193 [1].

Synthesis of HPK1-Targeted Protein Degraders (PROTACs)

Recent patent literature discloses pyrrolo[2,3-b]pyrazine-based bifunctional compounds as HPK1 degraders [1]. The target compound's bromine atom provides a crucial attachment point for linkers that connect the HPK1-binding moiety to an E3 ligase ligand. This application highlights the compound's value in emerging therapeutic modalities beyond traditional small-molecule inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.